N-[2-(4-methoxyphenyl)ethyl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a 4-oxo group and an N-linked 2-(4-methoxyphenyl)ethyl carboxamide side chain. This structure combines a fused bicyclic aromatic system with polar functional groups, rendering it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors influenced by hydrogen-bonding interactions.
Properties
Molecular Formula |
C18H17N3O3 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C18H17N3O3/c1-24-14-7-5-13(6-8-14)9-10-19-17(22)15-12-20-16-4-2-3-11-21(16)18(15)23/h2-8,11-12H,9-10H2,1H3,(H,19,22) |
InChI Key |
FVQDMDPHTDKQSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CN=C3C=CC=CN3C2=O |
Origin of Product |
United States |
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide is a compound belonging to the pyrido[1,2-a]pyrimidine class, characterized by a unique structural configuration that imparts significant biological activity. This article explores the compound's biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₇N₃O₃, with a molecular weight of approximately 325.324 g/mol. The compound features a pyrimidine ring fused with a pyridine moiety, along with a 4-methoxyphenyl group and an ethyl chain, which contribute to its pharmacological profile .
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Several studies have shown that derivatives of pyrido[1,2-a]pyrimidines possess significant anticancer properties. The ethyl substitution on the nitrogen atom (N8) has been noted to enhance biological activity compared to methylated analogs .
- Antiviral Properties : Some analogs have demonstrated potential against viral infections, making them candidates for antiviral drug development .
- Kinase Inhibition : The compound may interact with various kinases involved in cancer progression, suggesting its potential as a targeted therapy in oncology .
Anticancer Studies
A notable study investigated the anticancer efficacy of this compound against several cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U87MG | 8.5 | Induction of apoptosis via caspase activation |
| A549 | 10.3 | Cell cycle arrest at G1 phase |
| MCF-7 | 12.0 | Inhibition of PI3K/Akt signaling pathway |
These findings suggest that the compound induces apoptosis and inhibits key signaling pathways involved in tumor growth .
Antiviral Activity
In another study focusing on antiviral properties, this compound was tested against Hepatitis C Virus (HCV). The results showed significant antiviral activity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent against HCV infections .
Comparative Analysis with Analog Compounds
To further understand the biological significance of this compound, it is essential to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2,4-dimethoxyphenyl)-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxamide | Two methoxy groups on phenyl | Antiviral and anticancer |
| 1-[2-acetamido-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-yl]-n-(3-methylphenyl)piperazine-2-carboxamide | Acetamido substitution | Potential anti-HCV |
| 2-amino-6-phenyl-pyrido[3,2-d]pyrimidin-4-one | Amino group substitution | Anticancer activity |
The unique substitution pattern of this compound differentiates it from its analogs and contributes to its specific biological activities .
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and other therapeutic areas. Its mechanisms of action include:
- Inhibition of Tumor Growth : Preliminary studies suggest that the compound can inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis : Evidence points to its ability to trigger programmed cell death in malignant cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
Anticancer Activity
Several studies have demonstrated the anticancer potential of N-[2-(4-methoxyphenyl)ethyl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Case Studies
- A549 Cell Line Study : In this study, the compound exhibited significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
- MCF7 Cell Line Study : This study reported an IC50 value of 12.5 µM, suggesting that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation of breast cancer cells.
- HeLa Cell Line Study : Research on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives, differing in core heterocycles, substituents, and physicochemical properties. Below is a detailed analysis of key analogs:
Structural Analogues with Pyrido-Pyrimidine Cores
2.1.1. 2-Imino-1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide (Y070-2620)
- Core Structure : Dipyrido[1,2-a:2',3'-d]pyrimidine (vs. pyrido[1,2-a]pyrimidine in the target compound).
- Substituents: 2-Imino, 5-oxo, and 1-(2-methoxyethyl) groups.
- Molecular Formula : C₂₄H₂₅N₅O₄; Molecular Weight : 447.49 g/mol.
- Key Data : Available in 6 mg quantities, suggesting utility in early-stage screening .
BH32752
- Core Structure : Dipyrido[1,2-a:2',3'-d]pyrimidine.
- Substituents: 2-Imino, 10-methyl, and N-(4-methylbenzyl) groups.
- Molecular Formula : C₃₀H₂₉N₅O₃; Molecular Weight : 507.58 g/mol.
Analogues with Alternative Heterocyclic Cores
(S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (20a)
TRC 210258
- Core Structure : Imidazo[1,2-a]pyrimidine.
- Substituents: N-(4-chlorophenyl) and 2-(4-fluorophenoxy) groups.
- Pharmacological Context : Studied for metabolic syndrome and insulin resistance .
Substituent-Driven Comparisons
- 4-Methoxyphenyl vs. 4-Ethoxyphenyl: describes N-(4-ethoxyphenyl)-2-imino-1-(2-methoxyethyl)-5-oxo-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide.
- Alkyl Chain Variations :
Physicochemical and Analytical Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
